3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C15H24ClNO3 and a molecular weight of 301.81 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is defined by its molecular formula, C15H24ClNO3 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, are important for designing drugs . The compound can serve as a precursor or intermediate in the synthesis of these derivatives, contributing to the development of new pharmaceuticals.
Pharmacological Applications
Piperidine structures are present in more than twenty classes of pharmaceuticals . The compound’s derivatives can be used in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety. This highlights its significance in drug design and development.
Antioxidant Properties
Derivatives of the compound have shown significant free-radical scavenging ability in antioxidant assays . This property is crucial for developing therapeutic agents that can protect against oxidative stress-related diseases, such as cancer and neurodegenerative disorders.
Biological Activity
The structure of piperidine and its derivatives plays a vital role in their biological activity. They are involved in a variety of biological functions and can act as building blocks for compounds with anti-inflammatory, anticancer, and gastroprotective properties .
Protective Group in Synthesis
The dimethoxybenzyl group in the compound can act as a protective group during the synthesis of other compounds. It increases the solubility and stability of precursors and can be cleaved off under certain conditions, such as elevated temperatures or the presence of protons .
Schiff Base Formation
The compound can be used to synthesize Schiff bases, which have a wide range of applications, including as materials for nonlinear optical devices, liquid crystals, dyes, and pharmaceuticals . Schiff bases derived from the compound exhibit significant antioxidant activity, further emphasizing its utility in material science and medicinal chemistry.
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUJZSMSVTPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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